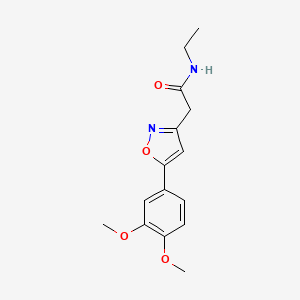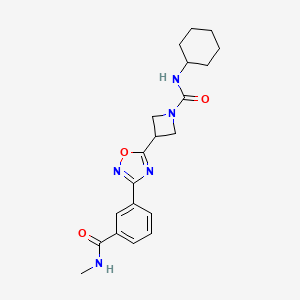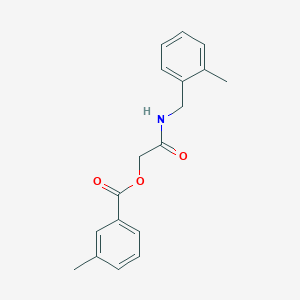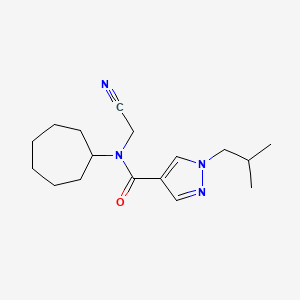
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as NTAC, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NTAC is a member of the azetidine family of compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, such as DNA gyrase and HIV-1 integrase. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is thought to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the inhibition of DNA replication and viral replication, respectively.
Biochemical and Physiological Effects:
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus, Escherichia coli, and HIV-1. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its versatility. It can be easily synthesized using a multistep approach, and its structure can be modified to optimize its biological activity. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is also relatively stable, making it suitable for use in lab experiments. However, one of the main limitations of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide. One area of research is the optimization of its structure to improve its biological activity. Another area of research is the development of new methods for synthesizing N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide, with the goal of improving its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide and its potential applications in drug discovery and development.
Métodos De Síntesis
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide can be synthesized using a multistep approach. The first step involves the synthesis of 1-bromo-naphthalene, which is then reacted with sodium azide to form 1-azido-naphthalene. The next step involves the synthesis of 3-(2-bromoethyl)-1H-1,2,4-triazole, which is then reacted with 1-azido-naphthalene to form N-(naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine. Finally, this compound is treated with carboxylic acid to form N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide. The synthesis of N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral activities. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied as a potential inhibitor of DNA gyrase, which is a bacterial enzyme that is essential for DNA replication. It has also been studied as a potential inhibitor of HIV-1 integrase, which is an enzyme that is essential for the replication of the HIV virus. N-(Naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit potent inhibitory activity against both of these enzymes, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(21-11-15(12-21)22-19-8-9-20-22)18-10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDTDYWNMMSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)


![N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2802211.png)
![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)

![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)



![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2802227.png)